![molecular formula C10H13NO2 B152315 (R)-3-Amino-3-(o-tolyl)propanoic acid CAS No. 752198-38-2](/img/structure/B152315.png)
(R)-3-Amino-3-(o-tolyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, a series of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives were synthesized using a one-pot, three-component reaction involving L-cysteine, ammonium thiocyanate, and various acid chlorides under solvent-free conditions . Although this method does not directly apply to the synthesis of (R)-3-Amino-3-(o-tolyl)propanoic acid, it demonstrates the potential for creating similar chiral amino acid derivatives through one-pot reactions, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of an amino group and a carboxylic acid group attached to the same carbon atom, making it an alpha-amino acid. The presence of the o-tolyl group would influence the compound's physical properties and reactivity due to the electron-donating nature of the methyl group on the benzene ring. The stereochemistry at the alpha carbon is specified as (R), which would affect the compound's interaction with biological systems and its potential as a chiral building block in pharmaceutical synthesis.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of this compound specifically, they do provide insight into the reactivity of similar compounds. For example, the (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives synthesized in one of the studies were further converted to (R)-2-thioxothiazolidine-4-carboxylic acids under reflux conditions in water . This indicates that the amino acid derivatives can undergo cyclization and heterocyclisation reactions, which could be relevant for the compound if similar conditions are applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred to some extent from the properties of related compounds. The presence of both amino and carboxylic acid functional groups would make the compound amphoteric, capable of acting as both an acid and a base. The compound's solubility in water and organic solvents, melting point, and stability would be influenced by the o-tolyl group. The chiral nature of the compound would also mean it has optical activity, which could be analyzed using techniques such as polarimetry.
Scientific Research Applications
Enzymatic Synthesis and Application in Drug Development
Enantiomerically pure forms of amino acids, such as (S)-3-amino-3-(o-tolyl)propanoic acid, have been synthesized using both indirect and direct enzymatic strategies. These pure forms are crucial for constructing novel β-amino acid derivatives, which serve as inhibitors of Cathepsin, a significant protein in drug development. Innovative enzymatic routes have optimized the synthesis of these compounds, highlighting their potential in pharmaceutical research and development (Forró, Tasnádi, & Fülöp, 2013).
Chiral Catalysis in Pharmaceutical Intermediates
β-amino acids like S-3-amino-3-phenylpropionic acid (S-APA), which is an essential pharmaceutical intermediate of S-dapoxetine, have been prepared using chiral catalysis methods. S-dapoxetine is approved for treating premature ejaculation. This study showcases the application of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) as a carbon source, leading to the high enantioselective activity of S-APA. This indicates the significant role of (R)-3-Amino-3-(o-tolyl)propanoic acid and its derivatives in the preparation of critical pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Contribution to Neuropharmacology
Compounds like (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A) and its derivatives, which are related to this compound, show high affinity for glutamate receptors in the central nervous system. They have been synthesized and evaluated for their role in neuropharmacology, particularly in enhancing the selectivity for N-methyl-D-aspartate (NMDA) subtype-receptor. This demonstrates the potential of these compounds in developing drugs targeting the central nervous system (Tamura, Matsushita, Iwama, Harada, Kishimoto, & Itoh, 1991).
Biocatalytic Routes for Optically Active Compounds
The use of commercial lipases as biocatalysts has facilitated the efficient synthesis of precursors for β-substituted-γ-amino acids. These biocatalytic routes offer a practical and efficient synthesis of a wide range of optically active compounds, which are essential in various scientific applications, including drug synthesis and biochemical research (Mukherjee & Martínez, 2011).
Imaging and Diagnosis in Medical Research
Derivatives of this compound have been used in the synthesis and biological evaluation of novel PET (Positron Emission Tomography) radioligands. These studies are crucial for advancing imaging techniques, particularly in brain tumor diagnosis, showcasing the compound's application in improving medical diagnosis and treatment strategies (McConathy, Zhou, Shockley, Jones, Griffin, Lee, Adams, & Mach, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .
Mode of Action
It’s worth noting that phenylpropanoic acids, the class of compounds to which it belongs, are known to interact with various biochemical processes .
properties
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375887 | |
Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
752198-38-2 | |
Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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